molecular formula C15H14FN3O3 B4672712 N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea

Cat. No.: B4672712
M. Wt: 303.29 g/mol
InChI Key: JZVNJIAQNLSUNW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorobenzyl group and a methyl-nitrophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea typically involves the reaction of 4-fluorobenzylamine with 2-methyl-4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorobenzyl and nitrophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea can be compared with other urea derivatives, such as:

    N-(4-chlorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-fluorobenzyl)-N’-(2-methyl-4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.

Uniqueness: The presence of the fluorobenzyl group in N-(4-fluorobenzyl)-N’-(2-methyl-4-nitrophenyl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methyl-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-10-8-13(19(21)22)6-7-14(10)18-15(20)17-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVNJIAQNLSUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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